molecular formula C16H18N4S B6447030 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole CAS No. 2549000-13-5

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole

Cat. No.: B6447030
CAS No.: 2549000-13-5
M. Wt: 298.4 g/mol
InChI Key: BZOUSIWMYUHQGV-UHFFFAOYSA-N
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Description

The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole is a complex heterocyclic molecule that incorporates an imidazole ring, an azetidine ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzothiazole moiety can interact with hydrophobic pockets in proteins, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of the imidazole, azetidine, and benzothiazole rings in 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole provides a unique structural framework that may confer distinct biological activities not observed in simpler analogs.

Properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4,5-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-11-3-4-14-15(12(11)2)18-16(21-14)20-8-13(9-20)7-19-6-5-17-10-19/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOUSIWMYUHQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CC(C3)CN4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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